molecular formula C23H20FN3O5S B2631522 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1207057-38-2

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2631522
CAS No.: 1207057-38-2
M. Wt: 469.49
InChI Key: RUVMSYHXFXPVLV-UHFFFAOYSA-N
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Description

This compound, also known as 2-[7-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[3,2-D]pyrimidin-3-YL]acetamide, has the molecular formula C14H10FN3O2S . It has a molecular weight of 303.31 g/mol . The IUPAC name for this compound is 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C14H10FN3O2S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)17-7-18(14(13)20)5-11(16)19/h1-4,6-7H,5H2,(H2,16,19) . The canonical SMILES string is C1=CC(=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)N)F .


Physical and Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 1.6 . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has three rotatable bonds . The exact mass and monoisotopic mass of the compound are both 303.04777591 g/mol . The topological polar surface area is 104 Ų . The compound has a heavy atom count of 21 .

Scientific Research Applications

Radioligand Imaging and Positron Emission Tomography (PET)

2-Phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the compound , are known for their selective binding to the translocator protein (18 kDa). Specifically, DPA-714, a derivative with a fluorine atom, has been synthesized for use in radioligand imaging and positron emission tomography (PET). The synthesis process and its application in radioligand imaging highlight the compound's potential in biomedical imaging and diagnostics (Dollé et al., 2008).

Anticancer Activity

Novel coumarin derivatives, which share structural features with the compound , specifically the 3,4,5-trimethoxyphenyl group, have been synthesized and evaluated for their anticancer activity. These compounds demonstrated significant inhibitory activity against various tumor cell lines, suggesting the potential of similar compounds in cancer therapy (Shi et al., 2020).

Molecular Structure and Drug Design

The compound 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, derived from indibulin and combretastatin scaffolds, has been synthesized and tested for its cytotoxic activity against breast cancer cell lines. This research provides insight into the molecular structure and potential therapeutic applications of similar compounds (Moghadam & Amini, 2018).

Quantum Chemical Insight and Antiviral Potency

The compound 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide has been studied for its molecular structure, vibrational assignments, and antiviral potency, especially against SARS-CoV-2 protein. This highlights the potential application of similar compounds in antiviral drug development (Mary et al., 2020).

Synthesis and Evaluation of Antitumor Activity

Various derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their potent anticancer activity against human cancer cell lines. This research underscores the relevance of similar compounds in developing new anticancer agents (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O5S/c1-30-17-8-15(9-18(31-2)21(17)32-3)26-19(28)10-27-12-25-20-16(11-33-22(20)23(27)29)13-4-6-14(24)7-5-13/h4-9,11-12H,10H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVMSYHXFXPVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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